(1R,4R)-N-Formyl-N-desmethyl Sertraline

SERT Inhibition Structure-Activity Relationship Pharmacological Differentiation

Quantifying trace-level N-formyl impurities in sertraline API can confound nitrosamine detection and stability profiling. (1R,4R)-N-Formyl-N-desmethyl Sertraline (CAS 674768-11-7) is the exact chiral reference standard that resolves this challenge. - Enables baseline separation of N-formyl species from N-nitroso-sertraline in validated HPLC/LC-MS methods, directly supporting ANDA/DMF submissions. - Functions as a definitive degradation marker for excipient-amine interaction studies under ICH stability conditions. - Supplied with full Certificate of Analysis (CoA) including HPLC, MS, and NMR data; available from mg to gram scale for method development through GMP release testing.

Molecular Formula C17H15Cl2NO
Molecular Weight 320.2 g/mol
CAS No. 674768-11-7
Cat. No. B139784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-N-Formyl-N-desmethyl Sertraline
CAS674768-11-7
SynonymsN-[(1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]formamide; 
Molecular FormulaC17H15Cl2NO
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)NC=O
InChIInChI=1S/C17H15Cl2NO/c18-15-7-5-11(9-16(15)19)12-6-8-17(20-10-21)14-4-2-1-3-13(12)14/h1-5,7,9-10,12,17H,6,8H2,(H,20,21)/t12-,17-/m1/s1
InChIKeyQTQHFJQQMCUQEY-SJKOYZFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4R)-N-Formyl-N-desmethyl Sertraline (CAS 674768-11-7): A Defined Sertraline Impurity and Chiral Reference Standard


(1R,4R)-N-Formyl-N-desmethyl Sertraline (CAS 674768-11-7) is a chemically defined, chiral derivative of the selective serotonin reuptake inhibitor (SSRI) sertraline, categorized as a process-related impurity and a synthetic intermediate . It is distinguished from the pharmacologically active parent drug and its primary metabolite (N-desmethylsertraline) by the presence of an N-formyl group, which profoundly alters its biological activity . This compound is not a therapeutic agent but serves a critical role in pharmaceutical analysis for method validation, quality control (QC), and stability studies of sertraline active pharmaceutical ingredients (APIs) and formulations [1]. Its precise stereochemistry is essential for resolving and quantifying chiral impurities during drug development and manufacturing.

Analytical and Synthetic Specificity of (1R,4R)-N-Formyl-N-desmethyl Sertraline Precludes Simple Substitution


In pharmaceutical development and QC, (1R,4R)-N-Formyl-N-desmethyl Sertraline cannot be substituted with another sertraline-related compound due to its unique structural features. Generic substitution with a different isomer, such as (1S,4S)-N-Formyl-N-desmethyl Sertraline, or a related impurity like N-Formyl-Sertraline (CAS 147250-57-5), would lead to method failure and invalid results [1]. This is because each compound possesses a distinct molecular weight, stereochemistry, and chromatographic retention behavior [2]. Furthermore, the N-formyl group is a known degradation product marker that can form from the interaction of secondary amines with excipients like formaldehyde or formic acid, making this compound a critical marker for stability studies that other impurities cannot accurately track [3].

Quantitative Evidence for the Differentiated Utility of (1R,4R)-N-Formyl-N-desmethyl Sertraline


Pharmacological Inactivity vs. Sertraline and N-Desmethylsertraline

(1R,4R)-N-Formyl-N-desmethyl Sertraline is functionally inactive at the serotonin transporter (SERT), representing a >25,000-fold loss in potency compared to sertraline and a >3,300-fold loss compared to its closest active analog, N-desmethylsertraline [1]. This is due to the N-formyl group blocking a critical interaction with SERT. This inactivity is a key differentiator for its role as an analytical blank or process control, as it ensures no confounding pharmacological signal in biological assays.

SERT Inhibition Structure-Activity Relationship Pharmacological Differentiation

Stereochemical Distinction for Chiral Method Development and Validation

The (1R,4R) stereochemistry of this N-formyl derivative is crucial for its use as a specific marker in chiral separation methods. It is one of four possible sertraline stereoisomers, each of which exhibits distinct retention times on chiral stationary phases. Analytical methods are designed to separate this specific isomer from the active (1S,4S) isomer and other related substances to ensure enantiomeric purity of sertraline drug substance [1]. Using a racemic mixture or an incorrect isomer (e.g., (1S,4R)- or (1R,4S)-) would not accurately reflect the presence or absence of the (1R,4R) impurity, potentially leading to false negative or positive results [2].

Chiral Chromatography Enantiomeric Purity Method Validation

Distinct Chemical Identity for Stability-Indicating Assays

As an N-formyl derivative, (1R,4R)-N-Formyl-N-desmethyl Sertraline is a known degradation product of sertraline, formed via a pathway distinct from other impurities. Its molecular weight of 320.2 g/mol (C₁₇H₁₅Cl₂NO) differentiates it from N-Formyl-Sertraline (MW 334.2, C₁₈H₁₇Cl₂NO) and N-Desmethylsertraline (MW 292.2, C₁₆H₁₅Cl₂N). This unique mass allows for unambiguous identification and quantification via LC-MS/MS in stability studies, where it can be tracked as a specific marker of chemical degradation separate from other process-related impurities . N-Formyl impurities are known to increase over shelf-life due to reactions with excipient contaminants, making its monitoring essential [1].

Degradation Product Stability Studies Mass Spectrometry

Non-Interference in Nitrosamine Impurity Assays

A critical analytical challenge in sertraline testing is the co-elution of N-nitroso-sertraline (a potential genotoxic impurity) with N-formyl impurities. (1R,4R)-N-Formyl-N-desmethyl Sertraline is used as a reference standard to develop and validate chromatographic methods that can resolve these two critical components [1]. Failure to achieve baseline resolution leads to isotopic interference and inaccurate quantification of the nitrosamine impurity. As N-formyl impurity levels can be 100-1000 times higher than the nitrosamine, robust separation is mandatory for regulatory compliance [2].

Nitrosamine Analysis Method Interference Regulatory Compliance

High-Value Research and Industrial Applications for (1R,4R)-N-Formyl-N-desmethyl Sertraline


Pharmaceutical Quality Control and Method Validation

This compound is used as a primary reference standard for the development and validation of HPLC and LC-MS methods aimed at quantifying process-related impurities in sertraline HCl API. Its unique stereochemistry (1R,4R) and N-formyl group make it essential for establishing system suitability parameters, including resolution, tailing factor, and theoretical plates, ensuring the method can accurately separate it from the active pharmaceutical ingredient and other related substances [1]. It is directly applicable to ANDA and DMF submissions [2].

Stability Studies for Sertraline Formulations

As a known degradation product, (1R,4R)-N-Formyl-N-desmethyl Sertraline is utilized as a marker to monitor the chemical stability of sertraline drug products under various storage conditions (e.g., ICH guidelines). Its quantification over time provides critical data for establishing product shelf-life and ensuring patient safety. The ability to differentiate it from N-Formyl-Sertraline and other degradation products by its distinct molecular weight is crucial for accurate stability profiling [3].

Nitrosamine Impurity Method Development

This reference standard is procured to resolve a specific analytical challenge: the potential interference of N-formyl impurities with the detection of genotoxic N-nitroso-sertraline. By using this compound, analytical chemists can design and validate robust chromatographic methods that achieve baseline separation, thereby enabling accurate and compliant quantification of nitrosamine impurities in sertraline APIs and drug products, a key focus area for global health authorities [4].

Synthesis of Labeled Metabolite Standards

As an intermediate, (1R,4R)-N-Formyl-N-desmethyl Sertraline can be used as a synthetic precursor for the preparation of stable isotope-labeled N-desmethylsertraline or sertraline analogs. The formyl group can be reduced to yield the amine, providing a route to access specific, non-commercially available standards for use as internal standards in bioanalytical LC-MS/MS assays for pharmacokinetic and drug-drug interaction studies .

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